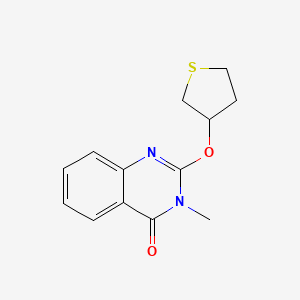
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
Research highlights the development of efficient, eco-friendly synthesis protocols for quinazolinone derivatives. One study presents a protocol for synthesizing novel quinazolinone derivatives via a one-pot C–C and C–N bond-forming strategy, utilizing water as an environmentally friendly solvent without the need for metal catalysts, showcasing operational simplicity and wide functional group tolerance (Yadav, Vagh, & Jeong, 2020). Another approach includes the synthesis of dihydroquinazolinone derivatives characterized by significant changes in photophysical properties depending on solvent polarity, indicating the highly polar character of the excited state, which could be vital for designing photoactive materials or sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Potential Biological Activities
Several studies investigate the antimicrobial, analgesic, and anticonvulsant potential of quinazolinone derivatives. For instance, quinazolinone compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as leads for developing new antibacterial agents (Osarumwense, 2022). Another study focuses on the anticonvulsant and antimicrobial activities of newly synthesized thioxoquinazolinone derivatives, highlighting broad-spectrum activity against bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Physicochemical and Spectroscopic Studies
Research also encompasses the synthesis and detailed characterization of quinazolinone derivatives, examining their structural and photophysical properties to understand better their reactivity and potential applications in various fields. For example, a study reports the synthesis and spectroscopic characterization of Schiff bases containing triazole and pyrazole rings, exploring their reactive properties and biological evaluation through DFT calculations and molecular dynamics simulations (Pillai et al., 2019).
Properties
IUPAC Name |
3-methyl-2-(thiolan-3-yloxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)10-4-2-3-5-11(10)14-13(15)17-9-6-7-18-8-9/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOVGVOWXZYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2674165.png)
![1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2674169.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)





![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
